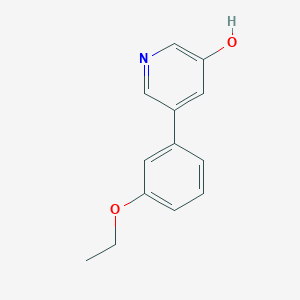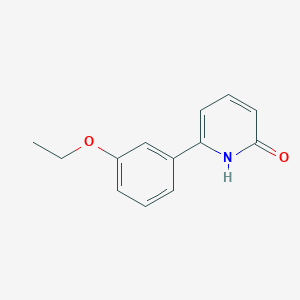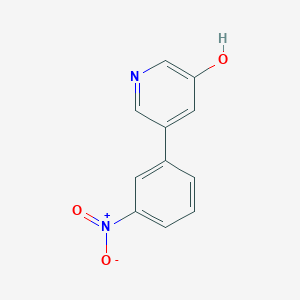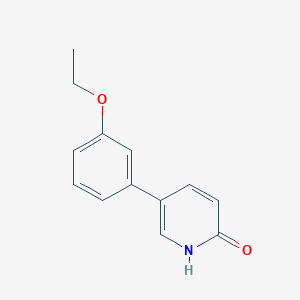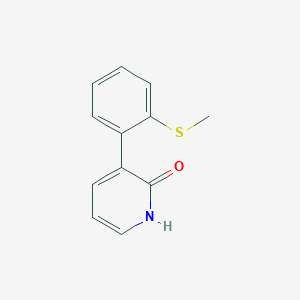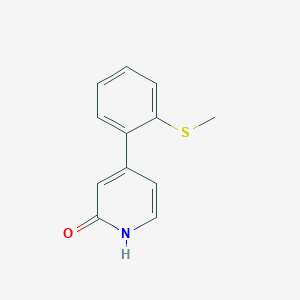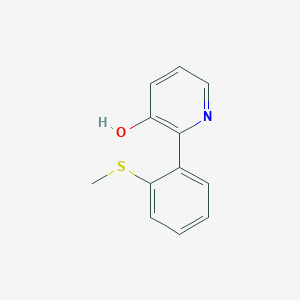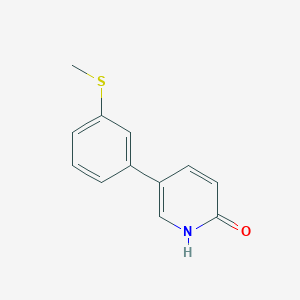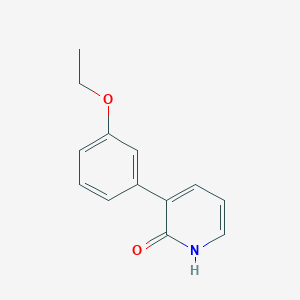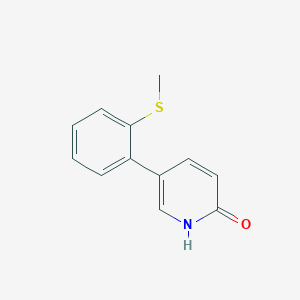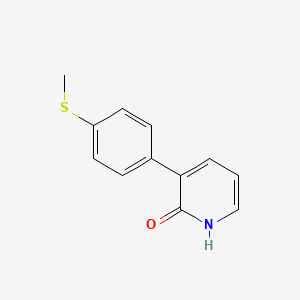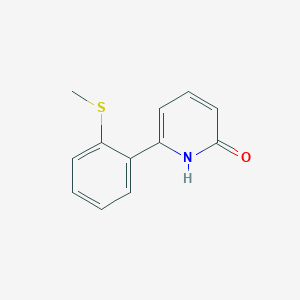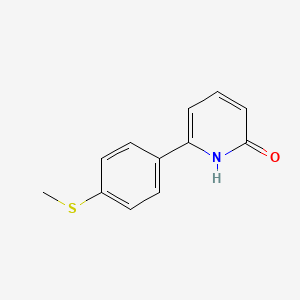
3-Hydroxy-5-(3-methylthiophenyl)pyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-(3-methylthiophenyl)pyridine, 95% (3-H5-MTP) is an organic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is often used in laboratory experiments due to its advantages and limitations.
Aplicaciones Científicas De Investigación
3-Hydroxy-5-(3-methylthiophenyl)pyridine, 95% is used in a variety of scientific research applications, including the study of enzyme inhibitors, drug metabolism, and cellular signalling. It has been used to study the effects of enzyme inhibitors on the activity of enzymes, such as cytochrome P450, proteases, and kinases. It has also been used to study the metabolism of drugs, such as opioids, and the effects of drugs on cellular signalling pathways.
Mecanismo De Acción
3-Hydroxy-5-(3-methylthiophenyl)pyridine, 95% is believed to act as an inhibitor of various enzymes, including cytochrome P450, proteases, and kinases. It is believed to bind to the active site of the enzyme, preventing it from carrying out its normal function. It is also believed to modulate the activity of certain signalling pathways, such as those involved in the metabolism of drugs and the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
3-Hydroxy-5-(3-methylthiophenyl)pyridine, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as cytochrome P450 and proteases, and to modulate the activity of certain signalling pathways, such as those involved in the metabolism of drugs and the regulation of cell growth and differentiation. It has also been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Hydroxy-5-(3-methylthiophenyl)pyridine, 95% has several advantages and limitations for laboratory experiments. One of the main advantages is its low cost, which makes it a viable option for research purposes. Additionally, it is relatively easy to synthesise and can be used in a variety of laboratory experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions that could be explored with 3-Hydroxy-5-(3-methylthiophenyl)pyridine, 95%. These include further research into its mechanism of action, its effects on cellular signalling pathways, and its potential therapeutic applications. Additionally, further research into its potential toxicity and its potential interactions with other compounds could be explored. Finally, further research into its potential applications in drug metabolism and the study of enzyme inhibitors could be explored.
Métodos De Síntesis
3-Hydroxy-5-(3-methylthiophenyl)pyridine, 95% can be synthesised by a variety of methods, including the Knoevenagel condensation, the Biginelli reaction, and the Mannich reaction. The Knoevenagel condensation involves the reaction of aldehydes with active methylene compounds, such as malononitrile, in the presence of an acid catalyst. The Biginelli reaction involves the reaction of aldehydes, urea, and ethyl acetoacetate in the presence of an acid catalyst. The Mannich reaction involves the reaction of aldehydes, amines, and ketones in the presence of an acid catalyst.
Propiedades
IUPAC Name |
5-(3-methylsulfanylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-15-12-4-2-3-9(6-12)10-5-11(14)8-13-7-10/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTVSVZJVPDVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

